
Carbaprostacyclin methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbaprostacyclin methyl ester is a methylated derivative of carbaprostacyclin, a stable analog of prostacyclin (prostaglandin I2). This compound is known for its ability to activate the prostacyclin receptor or PPARdelta . It has a molecular formula of C22H36O4 and a molecular weight of 364.5 g/mol .
Preparation Methods
Carbaprostacyclin methyl ester is synthesized through the methylation of carbaprostacyclin. The synthetic route involves the esterification of carbaprostacyclin to form the methyl ester derivative . The reaction conditions typically involve the use of ethanol as a solvent, with the compound being soluble in DMF, DMSO, and PBS (pH 7.2) . Industrial production methods for this compound are not extensively documented, but the process generally follows standard organic synthesis protocols for esterification reactions.
Chemical Reactions Analysis
Carbaprostacyclin methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: This reaction can be catalyzed by either an acid or a base.
Oxidation and Reduction:
Substitution: Ester compounds can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Scientific Research Applications
Carbaprostacyclin methyl ester has several scientific research applications:
Cardiovascular Research: It is used to study the inhibition of platelet aggregation and the effects on blood coagulation.
Lipid Biochemistry: The compound is utilized in research related to lipid metabolism and the cyclooxygenase pathway.
Pharmacology: It serves as a tool to investigate the activation of prostacyclin receptors and PPARdelta.
Cell Differentiation: Research has shown that this compound can induce terminal differentiation of preadipose into adipose cells and enhance the expression of angiotensinogen and adipose fatty acid binding protein.
Mechanism of Action
Carbaprostacyclin methyl ester exerts its effects by activating the prostacyclin receptor or PPARdelta . This activation leads to various physiological responses, including the inhibition of platelet aggregation and the promotion of adipocyte differentiation . The compound’s mechanism of action involves binding to these receptors and modulating downstream signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Carbaprostacyclin methyl ester is compared with other prostacyclin analogs such as:
Carbaprostacyclin: The parent compound, which is also a stable analog of prostacyclin and shares similar biological activities.
Prostaglandin I2 (PGI2): The natural ligand for the prostacyclin receptor, which has a higher potency in inhibiting platelet aggregation compared to carbaprostacyclin.
Carboprost Tromethamine: Another prostaglandin analog used for its oxytocic properties, but with different pharmacological applications.
This compound is unique due to its methylated structure, which provides stability and specific solubility characteristics that are advantageous for certain research applications .
Biological Activity
Carbaprostacyclin methyl ester is a synthetic derivative of prostacyclin (PGI2), known for its potent biological activities, particularly in the cardiovascular system. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.
Synthesis of this compound
This compound is synthesized through a series of chemical reactions starting from prostaglandins of the F2α series. The process involves the formation of a 5-bromo-6,9α-epoxy derivative, followed by esterification and dehydrobromination to yield the final product. This compound exhibits enhanced stability at physiological pH compared to natural prostacyclin .
Biological Activity
1. Inhibition of Platelet Aggregation
this compound has been shown to inhibit platelet aggregation effectively. Research indicates that it acts on various agents that induce platelet aggregation, making it a potential therapeutic agent in conditions where platelet aggregation poses a risk, such as cardiovascular diseases .
2. Vasodilatory Effects
The compound induces vasodilation in various vascular tissues. For instance, studies have demonstrated that it can cause significant relaxation in human pulmonary arteries and other vascular preparations when administered at nanomolar concentrations. This effect is mediated through the activation of prostacyclin receptors (IP receptors) which are pivotal in regulating vascular tone .
3. Renal Blood Flow Enhancement
In animal models, particularly dogs, this compound has been observed to increase renal blood flow significantly at low concentrations. This property suggests its potential utility in treating renal insufficiency or related conditions .
Table 1: Summary of Biological Effects
Case Study: Effects on Human Pulmonary Artery
In a controlled study involving human pulmonary artery preparations, this compound was administered alongside other vasodilators. The results indicated a marked increase in relaxation response compared to baseline measurements, highlighting its efficacy as a vasodilator and its potential role in managing pulmonary hypertension .
The biological activity of this compound is primarily attributed to its interaction with IP receptors on vascular smooth muscle cells. Upon binding, it activates adenylate cyclase, leading to increased cyclic AMP (cAMP) levels, which subsequently results in smooth muscle relaxation and inhibition of platelet aggregation. This mechanism is crucial for its therapeutic applications in cardiovascular diseases .
Q & A
Basic Research Questions
Q. How should Carbaprostacyclin methyl ester be prepared and stored to ensure stability in biological assays?
this compound is supplied as a methyl acetate solution (≥98% purity) and must be stored at -20°C for stability ≥2 years . For aqueous experiments, evaporate the methyl acetate under inert gas and reconstitute in solvents like ethanol, DMSO, or DMF (solubility: ~5–20 mg/mL). To minimize organic solvent interference, dilute stock solutions in isotonic saline or pH 7.2 PBS, where its solubility is ~0.08 mg/mL. Avoid storing aqueous solutions >24 hours due to degradation risks .
Q. What are the primary pharmacological endpoints for evaluating this compound in vitro?
Key endpoints include:
- Platelet aggregation inhibition : Measure ADP-induced aggregation in human platelet-rich plasma (PRP) with an ED50 of 47 nM .
- Adipocyte differentiation modulation : Assess preadipocyte-to-adipocyte transition via fatty acid-binding protein expression (EC50 ~0.5 µM) .
- Vascular relaxation : Use isolated tissue assays (e.g., shark aorta) to quantify endothelium-dependent dilation, comparing responses to PGI2 and analogs .
Q. How can researchers validate the purity and identity of this compound in experimental setups?
For new batches, use:
- Chromatography : HPLC or GC-MS to confirm ≥98% purity .
- Spectroscopy : NMR (¹H/¹³C) and FTIR to verify structural integrity, focusing on characteristic peaks for the 6,9α-methylene bridge and ester groups.
- Biological validation : Compare platelet inhibition potency against literature ED50 values .
Advanced Research Questions
Q. How can experimental design methodologies optimize this compound dose-response studies?
Use Taguchi orthogonal arrays to reduce experimental runs while testing multiple parameters (e.g., concentration, solvent, incubation time). For example, a 3-level L9 array (4 parameters) can identify dominant factors (e.g., catalyst concentration in synthesis analogs) via signal-to-noise (S/N) ratios . Apply ANOVA to quantify parameter contributions (e.g., catalyst concentration contributed 77.6% in methyl ester synthesis) .
Q. What statistical approaches resolve contradictions between in vitro and in vivo efficacy data for this compound?
Case study: In shark aorta, Carbaprostacyclin induced dilation via PGI2-like activity, but its rapid metabolism (<10 minutes) in vivo limits sustained effects . To reconcile discrepancies:
- Pharmacokinetic modeling : Integrate half-life data and tissue-specific clearance rates.
- Dose-response meta-analysis : Pool data from multiple studies to assess variability in EC50 values across models .
- Confounding variable control : Use cyclooxygenase inhibitors (e.g., indomethacin) to isolate Carbaprostacyclin-specific effects .
Q. How do structural modifications (e.g., methyl ester vs. free acid) alter Carbaprostacyclin’s biological activity?
Comparative analysis with analogs like Ciprostene (9β-methyl analog) reveals:
- Potency differences : Ciprostene is 30-fold less potent than Carbaprostacyclin in platelet aggregation assays .
- Metabolic stability : Methyl esterification enhances membrane permeability but may reduce active free acid availability in vivo. Quantify hydrolysis rates using LC-MS in plasma/buffer systems .
- Receptor specificity : Use EP/IP receptor antagonists (e.g., RO1138452) to profile selectivity .
Q. What analytical techniques are critical for detecting this compound degradation products?
- LC-MS/MS : Monitor ester hydrolysis to the free acid form (m/z transitions: 350.5 → 253.1 for methyl ester; 336.4 → 239.0 for free acid) .
- Stability-indicating assays : Accelerated degradation studies (e.g., 40°C/75% RH) with HPLC-UV to track impurity profiles.
- Bioactivity correlation : Compare degradation timepoints with platelet inhibition EC50 shifts to establish potency-loss thresholds .
Q. Methodological Guidance
Designing dose-response experiments with this compound
- Range-finding : Start with 0.1–100 µM based on ED50/EC50 literature values .
- Vehicle controls : Use ≤0.1% DMSO to avoid solvent-induced artifacts .
- Replication : Triplicate runs with blinded data collection to reduce bias .
Addressing interspecies variability in Carbaprostacyclin responses
- Cross-species profiling : Test platelet aggregation in human, rabbit, and dog PRP (note: in vivo efficacy in rabbits/dogs lasts <10 minutes vs. 30+ minutes in vitro) .
- Receptor expression analysis : Quantify IP receptor density via qPCR/Western blot in target tissues .
Best practices for reporting this compound data
Properties
IUPAC Name |
methyl (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-3-4-5-9-18(23)11-12-19-20-14-16(13-17(20)15-21(19)24)8-6-7-10-22(25)26-2/h8,11-12,17-21,23-24H,3-7,9-10,13-15H2,1-2H3/b12-11+,16-8+/t17-,18-,19+,20-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEFVSUBWWRXMV-MUHPVNSJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)OC)/C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.